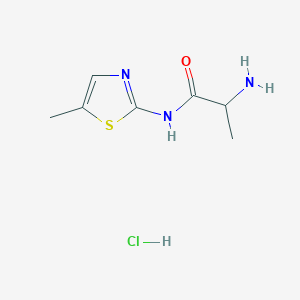
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-amino-5-methylthiazole with propanoic acid derivatives. One common method involves the use of acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-methylthiazole
- 2-amino-4-methylthiazole
- 2-amino-5-bromothiazole
Uniqueness
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group. This structural feature can influence its reactivity and biological activity, making it distinct from other thiazole derivatives .
Biological Activity
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride is a thiazole-based compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological effects, including anticancer, antioxidant, and antimicrobial properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₇H₁₂ClN₃OS
- Molecular Weight: 221.71 g/mol
- CAS Number: 1209588-09-9
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-amino-thiazole compounds exhibit significant anticancer properties. For instance, synthesized derivatives showed potent cytotoxicity against various cancer cell lines, including:
| Cell Line | GI (%) |
|---|---|
| NCI-H522 (lung cancer) | 31.7 |
| HT29 (colon cancer) | 29.4 |
| TK-10 (renal cancer) | 34.7 |
These compounds were evaluated using cell viability assays, indicating their potential as therapeutic agents in cancer treatment .
Antioxidant Activity
The antioxidant activity of this compound has been assessed through various assays, including the DPPH radical scavenging assay. The results indicated that certain derivatives significantly increased antioxidant enzyme activities in treated rat groups at doses of 50 and 100 mg/kg .
Key Findings:
- Compounds demonstrated strong radical scavenging abilities.
- Increased levels of antioxidant enzymes were observed in vivo.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies revealed that thiazole derivatives exhibited moderate to good antibacterial and antifungal activities against various microbial strains, including:
| Microbial Strain | Activity |
|---|---|
| E. coli | Moderate |
| S. aureus | Good |
| A. niger | Moderate |
| A. oryzae | Good |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazole derivatives. For example, a study focused on the synthesis of 2-amino-thiazole derivatives containing oxadiazole moieties reported their enhanced antioxidant properties compared to their parent compounds .
Methodology
The synthesis typically involves:
- Nucleophilic substitution reactions.
- Cyclization processes to form the thiazole ring.
- Subsequent modifications to introduce various functional groups.
Properties
Molecular Formula |
C7H12ClN3OS |
|---|---|
Molecular Weight |
221.71 g/mol |
IUPAC Name |
2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H |
InChI Key |
IPBDJODHRXQABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















